![molecular formula C15H24N2O B14785233 [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)
[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, an aminoethyl group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Addition of the Aminoethyl Group: The aminoethyl group can be added through a reductive amination reaction involving ethylenediamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Oxidation: The major product is [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]carboxylic acid.
Reduction: The major product is [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]amine.
Substitution: The major products depend on the substituents introduced.
Aplicaciones Científicas De Investigación
[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(2-Aminoethyl)-1-phenyl-4-piperidyl]methanol
- [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]ethanol
- [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]propane
Uniqueness
[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aminoethyl and benzyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
[4-(2-aminoethyl)-1-benzylpiperidin-4-yl]methanol |
InChI |
InChI=1S/C15H24N2O/c16-9-6-15(13-18)7-10-17(11-8-15)12-14-4-2-1-3-5-14/h1-5,18H,6-13,16H2 |
Clave InChI |
HKZHHVUCXVYLNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(CCN)CO)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


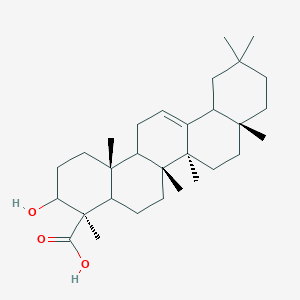
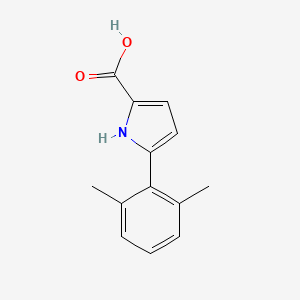
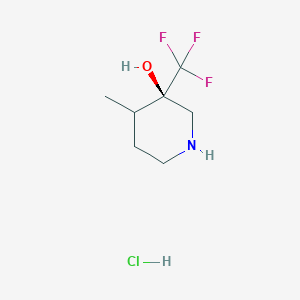

![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)
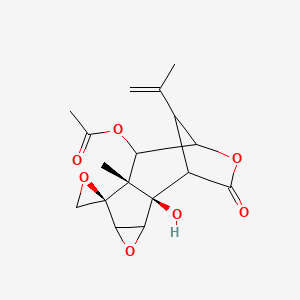

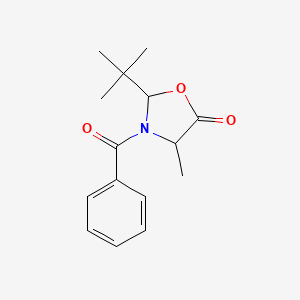

![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)

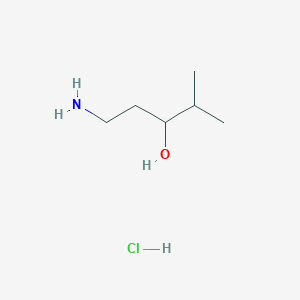
![(4S,5R)-5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-ol](/img/structure/B14785252.png)
